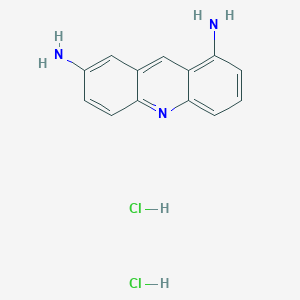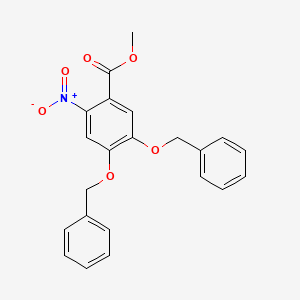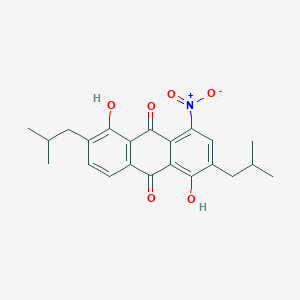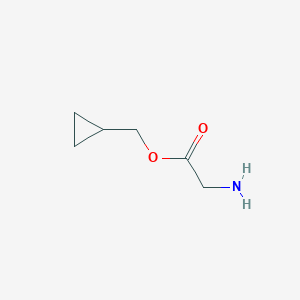
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is an organic compound with a complex structure that includes an aminooxy group, a methoxy group, and an acrylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of a phenylacetic acid derivative with an aminooxy compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain biomolecules, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxypropanoate
- Ethyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
- Propyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
Uniqueness
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is unique due to its specific structural features, such as the presence of both an aminooxy group and a methoxyacrylate ester.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
methyl (E)-2-[2-(aminooxymethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H15NO4/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-17-13/h3-6,8H,7,13H2,1-2H3/b11-8+ |
Clé InChI |
VGOXZEMRLRLQKV-DHZHZOJOSA-N |
SMILES isomérique |
CO/C=C(\C1=CC=CC=C1CON)/C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1CON)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


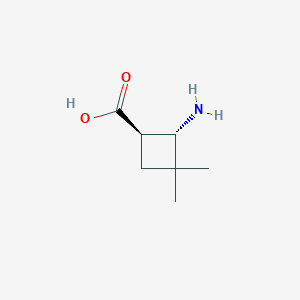
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
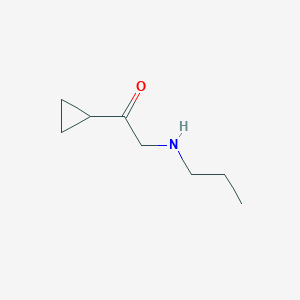
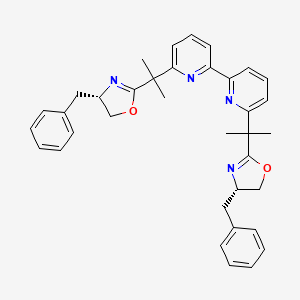
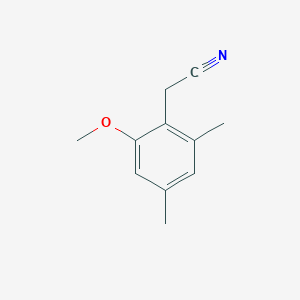
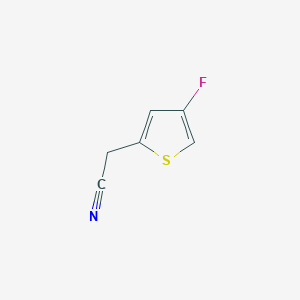
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
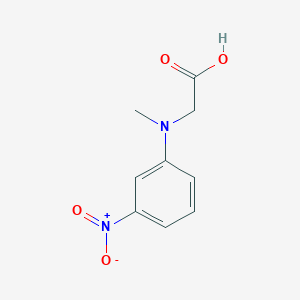
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)

